Cas no 623569-57-3 (3-Cyano-N-isopropylbenzamide)
3-Cyano-N-isopropylbenzamide is a versatile chemical intermediate with applications in pharmaceutical and agrochemical synthesis. Its molecular structure, featuring a cyano group and an isopropylamide moiety, provides reactivity suitable for further functionalization, making it valuable in the development of active compounds. The compound exhibits good stability under standard conditions, ensuring reliable handling and storage. Its high purity and well-defined properties facilitate precise use in research and industrial processes. The presence of both polar and non-polar functional groups enhances its solubility in a range of solvents, improving its utility in diverse synthetic pathways. This compound is particularly useful in the preparation of biologically active molecules.

3-Cyano-N-isopropylbenzamide structure
Product name:3-Cyano-N-isopropylbenzamide
3-Cyano-N-isopropylbenzamide Chemical and Physical Properties
Names and Identifiers
-
- BENZAMIDE, 3-CYANO-N-(1-METHYLETHYL)-
- 3-cyano-N-isopropylbenzamide
- Z31386549
- 623569-57-3
- 3-cyano-N-propan-2-ylbenzamide
- SCHEMBL12251421
- BS-32633
- AKOS000183515
- 3-Cyano-N-isopropylbenzamide
-
- Inchi: InChI=1S/C11H12N2O/c1-8(2)13-11(14)10-5-3-4-9(6-10)7-12/h3-6,8H,1-2H3,(H,13,14)
- InChI Key: RPELRXQGKOWZPC-UHFFFAOYSA-N
- SMILES: CC(C)NC(=O)c1cccc(c1)C#N
Computed Properties
- Exact Mass: 188.094963011Da
- Monoisotopic Mass: 188.094963011Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 251
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 52.9Ų
Experimental Properties
- Density: 1.1±0.1 g/cm3
- Boiling Point: 357.0±25.0 °C at 760 mmHg
- Flash Point: 169.7±23.2 °C
- Vapor Pressure: 0.0±0.8 mmHg at 25°C
3-Cyano-N-isopropylbenzamide Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-Cyano-N-isopropylbenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C989363-1g |
3-Cyano-N-isopropylbenzamide |
623569-57-3 | 1g |
$207.00 | 2023-05-18 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1595732-5g |
3-Cyano-N-isopropylbenzamide |
623569-57-3 | 98% | 5g |
¥3248.00 | 2024-05-06 | |
Crysdot LLC | CD12052350-5g |
3-Cyano-N-isopropylbenzamide |
623569-57-3 | 95+% | 5g |
$339 | 2024-07-24 | |
1PlusChem | 1P00IBH9-1g |
Benzamide, 3-cyano-N-(1-methylethyl)- |
623569-57-3 | 96% | 1g |
$185.00 | 2025-02-28 | |
TRC | C989363-100mg |
3-Cyano-N-isopropylbenzamide |
623569-57-3 | 100mg |
$64.00 | 2023-05-18 | ||
Apollo Scientific | OR946460-5g |
3-Cyano-N-isopropylbenzamide |
623569-57-3 | 96% | 5g |
£445.00 | 2025-02-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1595732-1g |
3-Cyano-N-isopropylbenzamide |
623569-57-3 | 98% | 1g |
¥1085.00 | 2024-05-06 | |
Crysdot LLC | CD12052350-10g |
3-Cyano-N-isopropylbenzamide |
623569-57-3 | 95+% | 10g |
$564 | 2024-07-24 | |
1PlusChem | 1P00IBH9-5g |
Benzamide, 3-cyano-N-(1-methylethyl)- |
623569-57-3 | 96% | 5g |
$528.00 | 2025-02-28 | |
TRC | C989363-500mg |
3-Cyano-N-isopropylbenzamide |
623569-57-3 | 500mg |
$150.00 | 2023-05-18 |
3-Cyano-N-isopropylbenzamide Related Literature
-
Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554
-
Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750
-
Yi Cai,Sonal Kumar,Rodney Chua,Vivek Verma,Du Yuan,Zongkui Kou,Hao Ren,Hemal Arora J. Mater. Chem. A, 2020,8, 12716-12722
-
4. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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